

Spectroscopic Profile of (2-Phenylquinolin-7-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(2-Phenylquinolin-7-yl)methanol**. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of closely related quinoline derivatives. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **(2-Phenylquinolin-7-yl)methanol**. These predictions are derived from established principles of spectroscopy and by comparative analysis of experimental data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for (2-Phenylquinolin-7-yl)methanol

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.0	d	1H	Quinoline-H4
~8.0 - 7.8	m	3H	Quinoline-H5, Phenyl-H (ortho)
~7.7 - 7.5	m	2H	Quinoline-H8, Quinoline-H3
~7.5 - 7.3	m	4H	Phenyl-H (meta, para), Quinoline-H6
~4.8	s	2H	-CH ₂ OH
~5.5	s (broad)	1H	-OH

Note: Predicted shifts are referenced to TMS (δ = 0.00 ppm) in a solvent like CDCl₃ or DMSO-d₆. The broadness and position of the -OH signal can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for **(2-Phenylquinolin-7-yl)methanol**

Chemical Shift (δ , ppm)	Assignment
~157	Quinoline-C2
~148	Quinoline-C8a
~139	Phenyl-C (ipso)
~137	Quinoline-C7
~136	Quinoline-C4
~129.5	Phenyl-CH (para)
~129	Phenyl-CH (ortho)
~128.5	Quinoline-C4a
~127.5	Phenyl-CH (meta)
~127	Quinoline-C5
~126	Quinoline-C6
~122	Quinoline-C3
~119	Quinoline-C8
~65	-CH ₂ OH

Note: Predicted shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(2-Phenylquinolin-7-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
1250 - 1050	Strong	C-O stretch (primary alcohol)
900 - 675	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(2-Phenylquinolin-7-yl)methanol**

m/z	Interpretation
235.10	[M] ⁺ (Molecular Ion)
236.10	[M+H] ⁺ (in ESI+)
218.09	[M-OH] ⁺
206.09	[M-CH ₂ OH] ⁺

Note: The molecular formula of **(2-Phenylquinolin-7-yl)methanol** is C₁₆H₁₃NO, with a molecular weight of approximately 235.28 g/mol [1]. Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **(2-Phenylquinolin-7-yl)methanol**. These are generalized procedures based on common practices for similar compounds.

Synthesis of **(2-Phenylquinolin-7-yl)methanol**

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the 2-phenylquinoline core, followed by reduction of a functional group at the 7-position.

2.1.1. Step 1: Suzuki-Miyaura Coupling

This reaction couples 7-bromo-2-chloroquinoline with phenylboronic acid to form 7-bromo-2-phenylquinoline.

- Materials: 7-bromo-2-chloroquinoline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, and a suitable solvent like a mixture of dimethoxyethane (DME) and water.
- Procedure:
 - To a reaction vessel, add 7-bromo-2-chloroquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.01 equivalents), and triphenylphosphine (0.04 equivalents) in DME.
 - Add an aqueous solution of potassium carbonate (3 equivalents).
 - Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

2.1.2. Step 2: Reduction to **(2-Phenylquinolin-7-yl)methanol**

This can be achieved by first converting the bromo group to an aldehyde or ester, followed by reduction. A more direct, though potentially challenging, approach could involve lithiation followed by reaction with formaldehyde. A common method is the reduction of a corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.

- Materials: 2-phenylquinoline-7-carbaldehyde, a reducing agent such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4), and a suitable solvent (e.g., methanol or ethanol for NaBH_4 ; anhydrous diethyl ether or THF for LiAlH_4).
- Procedure (using NaBH_4):
 - Dissolve 2-phenylquinoline-7-carbaldehyde in methanol or ethanol in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride (in slight excess) portion-wise to the stirred solution.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.
 - Quench the reaction by the slow addition of water.
 - Remove the solvent under reduced pressure.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the resulting **(2-Phenylquinolin-7-yl)methanol** by column chromatography or recrystallization.

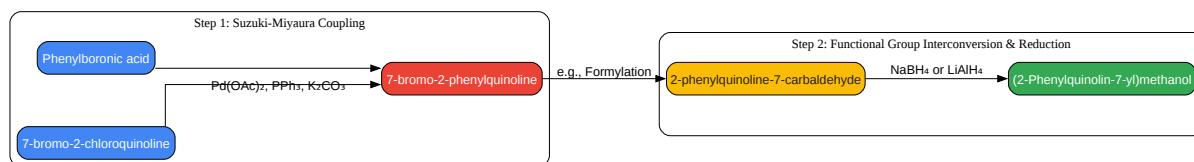
Spectroscopic Analysis

2.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00 \text{ ppm}$)[2].
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

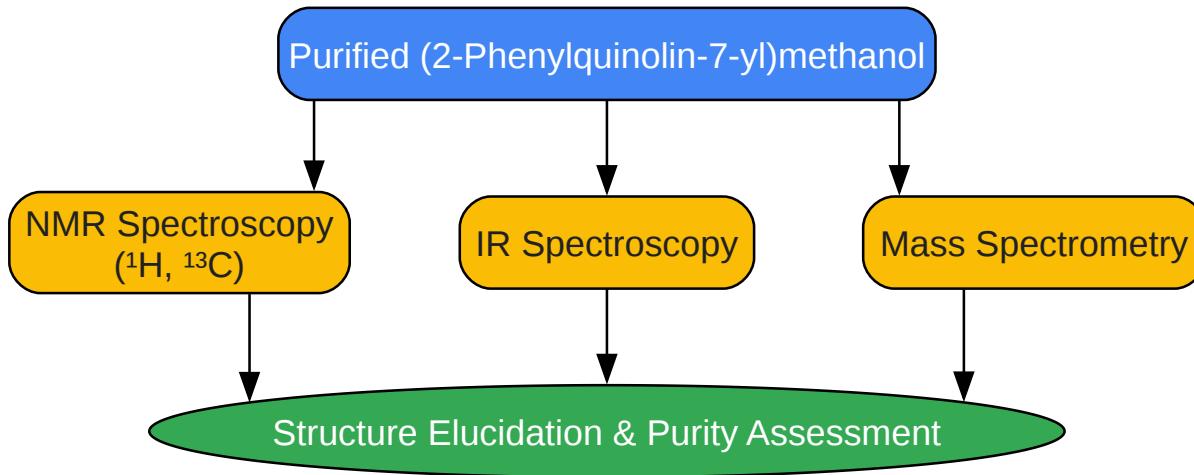
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

2.2.2. IR Spectroscopy


- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.


Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general workflow for the spectroscopic analysis of **(2-Phenylquinolin-7-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(2-Phenylquinolin-7-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Phenylquinolin-7-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com